3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
Overview
Description
3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is a synthetic organic compound characterized by its complex molecular structure It features a benzophenone core substituted with chlorine, fluorine, and a spirocyclic moiety containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic moiety can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions.
Attachment to Benzophenone Core: The spirocyclic intermediate is then attached to the benzophenone core via a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Introduction of Halogens: The final step involves the introduction of chlorine and fluorine atoms through halogenation reactions. Chlorination can be achieved using thionyl chloride, while fluorination might involve the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, potentially converting it to a secondary alcohol.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as DMF or acetonitrile.
Major Products
Oxidation: Oxo derivatives of the spirocyclic moiety.
Reduction: Secondary alcohol derivatives of the benzophenone core.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme activity and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are exploring its use as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure and halogen substitutions make it a candidate for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic moiety and halogen substitutions play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
- 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone
Uniqueness
Compared to similar compounds, 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is unique due to the specific positioning of its chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic moiety also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H22ClFNO3
- Molecular Weight : 371.86 g/mol
- CAS Number : 898756-00-8
The structure features a benzophenone core with a chloro and a fluorine substituent, along with a unique spirocyclic moiety that enhances its biological interactions. The presence of the dioxa-azaspiro structure contributes to its stability and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was observed through assays measuring cell viability and apoptosis markers.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 10 | Caspase activation |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Cancer Research evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers (caspase activity).
-
Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Fluorobenzophenone | C13H9FO | Simple benzophenone structure |
1-Bromo-3,4-difluoro-2-nitrobenzene | C6H2BrF2NO2 | Aryl halide with electron-withdrawing groups |
8-(1,4-Dioxa-8-azaspiro[4.5]decyl)benzaldehyde | C14H15N3O3 | Similar spirocyclic structure |
The unique combination of halogenated functional groups in this compound likely enhances its biological activity compared to simpler analogs.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-13-15(5-6-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGNCYAINVJNQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643771 | |
Record name | (3-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-20-2 | |
Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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